molecular formula C8H5F3O B6252728 2-(difluoromethyl)-4-fluorobenzaldehyde CAS No. 1198171-20-8

2-(difluoromethyl)-4-fluorobenzaldehyde

Cat. No.: B6252728
CAS No.: 1198171-20-8
M. Wt: 174.1
InChI Key:
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Description

2-(Difluoromethyl)-4-fluorobenzaldehyde: is an organic compound characterized by the presence of both difluoromethyl and fluorobenzaldehyde functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(difluoromethyl)-4-fluorobenzaldehyde typically involves the introduction of difluoromethyl and fluorine groups onto a benzaldehyde backbone. One common method includes the following steps:

    Starting Material: The synthesis often begins with 4-fluorobenzaldehyde.

    Reaction Conditions: The reaction is typically carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures (50-100°C).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel complexes can be employed to facilitate the difluoromethylation reaction, ensuring high selectivity and conversion rates.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-4-fluorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Sodium borohydride in methanol at 0-25°C.

    Substitution: Amines in the presence of a base like sodium hydride in DMF at 80-100°C.

Major Products

    Oxidation: 2-(Difluoromethyl)-4-fluorobenzoic acid.

    Reduction: 2-(Difluoromethyl)-4-fluorobenzyl alcohol.

    Substitution: 2-(Difluoromethyl)-4-aminobenzaldehyde (when reacted with an amine).

Scientific Research Applications

2-(Difluoromethyl)-4-fluorobenzaldehyde has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: Investigated for its potential as a bioisostere in drug design, where the difluoromethyl group can mimic the properties of other functional groups.

    Medicine: Explored for its role in the synthesis of active pharmaceutical ingredients (APIs) with improved metabolic stability and bioavailability.

    Industry: Utilized in the production of agrochemicals and materials with enhanced chemical resistance and thermal stability.

Mechanism of Action

The mechanism by which 2-(difluoromethyl)-4-fluorobenzaldehyde exerts its effects is largely dependent on its chemical reactivity. The difluoromethyl group can influence the electronic properties of the benzaldehyde, making it more reactive towards nucleophiles and electrophiles. This reactivity is harnessed in various synthetic applications to create compounds with desired biological or chemical properties.

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)-4-fluorobenzaldehyde: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    4-Fluorobenzaldehyde: Lacks the difluoromethyl group, making it less reactive in certain chemical reactions.

    2-(Difluoromethyl)benzaldehyde: Similar but without the additional fluorine atom on the benzene ring.

Uniqueness

2-(Difluoromethyl)-4-fluorobenzaldehyde is unique due to the presence of both difluoromethyl and fluorine groups, which impart distinct electronic and steric properties. These properties make it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry where fluorinated compounds are often sought after for their enhanced metabolic stability and bioactivity.

Properties

CAS No.

1198171-20-8

Molecular Formula

C8H5F3O

Molecular Weight

174.1

Purity

95

Origin of Product

United States

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